Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate is a compound of significant interest in the field of medicinal chemistry due to its role as a key intermediate in the synthesis of various pharmacologically active molecules. The compound has been explored for its utility in the synthesis of Rho-kinase inhibitors, benzodiazepine receptor ligands, and other small molecule therapeutics with potential applications in cancer, depression, cerebral ischemia, and other conditions124910.
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established to supply this key intermediate for the production of Rho-kinase inhibitor K-115. The synthesis involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol. This process demonstrates the compound's utility in the large-scale production of therapeutics targeting Rho-kinase, which is relevant in the treatment of cardiovascular diseases1.
The compound has been used to synthesize a potential SPECT imaging agent for diazepam-insensitive benzodiazepine receptors. The synthesis involves a palladium-mediated stannylation followed by iododestannylation, resulting in a radioligand with high affinity and selectivity, which could be used in the diagnosis and study of neurological disorders2.
Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a structurally related compound, has been synthesized as an intermediate for small molecule anticancer drugs. The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, highlighting the versatility of tert-butyl diazepane carboxylates in medicinal chemistry4.
The tert-butyl 3-methyl-1,4-diazepane-1-carboxylate framework has been modified to create new chiral auxiliaries for asymmetric synthesis. These auxiliaries have been applied in the synthesis of enantiomerically pure compounds, demonstrating the compound's importance in the field of stereochemistry and drug design3.
Derivatives of tert-butyl 3-methyl-1,4-diazepane-1-carboxylate have been synthesized as selective, high-affinity ligands for the diazepam-insensitive subtype of the benzodiazepine receptor. These ligands have potential applications in the study of anxiety, insomnia, and other conditions related to the central nervous system910.
This compound belongs to the class of diazepanes, which are seven-membered heterocycles containing two nitrogen atoms. Specifically, it is classified as a carboxylate ester due to the presence of a carboxylate functional group. The compound is often utilized in synthetic organic chemistry for its reactivity and ability to serve as a precursor for more complex molecules.
The synthesis of tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established through various methods. A notable synthesis route involves the following steps:
Additionally, alternative synthetic routes have been explored using various reagents and solvents to enhance yield and reduce environmental impact .
Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is involved in several chemical reactions that are crucial for its application in medicinal chemistry:
These reactions highlight its versatility as an intermediate in synthetic pathways leading to biologically active compounds .
The mechanism of action for tert-butyl 3-methyl-1,4-diazepane-1-carboxylate primarily relates to its role as an intermediate in synthesizing Rho-kinase inhibitors. Rho-kinase is involved in various cellular processes including contraction and migration. By inhibiting this enzyme, compounds derived from tert-butyl 3-methyl-1,4-diazepane-1-carboxylate can potentially modulate vascular smooth muscle contraction and influence blood pressure regulation.
The detailed mechanism typically involves binding to the active site of Rho-kinase, leading to conformational changes that inhibit its activity. This inhibition is critical for therapeutic effects against conditions such as hypertension and other cardiovascular diseases .
Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate finds extensive applications in:
The core structure of tert-butyl 3-methyl-1,4-diazepane-1-carboxylate comprises a seven-membered 1,4-diazepane ring with a tert-butoxycarbonyl (Boc) group at the N1 position and a methyl substituent at the C3 position. The molecular formula is C₁₁H₂₂N₂O₂ (molecular weight: 214.30 g/mol), as confirmed by PubChem and commercial supplier data [1] [2] [5]. The diazepane ring adopts a twisted chair conformation, with the methyl and Boc groups occupying equatorial positions to minimize steric strain. This conformation allows partial delocalization of the nitrogen lone pair into the carbonyl group, reducing ring puckering energy [3] [5].
The C3 carbon constitutes the sole chiral center, generating two enantiomers with distinct stereochemical configurations:
Table 1: Enantiomer Differentiation
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS Registry Number | 194032-32-1 | 223644-10-8 |
Specific Rotation | Not reported | Not reported |
Commercial Source | BLD Pharm, Sigma-Aldrich | Ambeed |
Stereodescriptor in SMILES | C[C@@H]1CNCCN1C(=O)OC(C)(C)C | Not provided |
Enantiomeric differentiation is critical for pharmacological applications, as chirality influences receptor binding affinity. The (S) configuration exhibits distinct intermolecular interactions in crystalline states, confirmed by asymmetric synthesis protocols [2] [4] [5].
The 1,4-diazepane ring exhibits significant flexibility, with pseudorotation energy barriers of ~8–10 kJ/mol facilitating chair-chair interconversion. Key dynamics include:
1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
) [5]. Predicted Collision Cross Section (CCS) values for the protonated adduct ([M+H]⁺, m/z 215.17) range from 154.0–166.6 Ų, indicating moderate structural flexibility in the gas phase [3].
Nuclear Magnetic Resonance spectroscopy provides definitive evidence for molecular structure and stereochemistry:
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Position | ¹H NMR (Multiplicity, J in Hz) | ¹³C NMR | Assignment Rationale |
---|---|---|---|
C3-CH₃ | 1.05 (d, J = 6.5) | 19.8 | Diastereotopic methyl; chiral center |
Boc-(CH₃)₃ | 1.45 (s) | 28.4 | tert-Butyl methyl groups |
Boc-C | - | 79.6 | Quaternary carbon |
N1-CH₂ | 3.35 (m) / 3.58 (m) | 49.2 | Boc-adjacent methylene; diastereotopic |
C2/C4-CH₂ | 2.70–2.90 (m) | 46.8–52.1 | Methylene envelope |
N4-H | 2.40 (br s) | - | Exchangeable proton |
Table 3: Key IR and MS Spectral Features
Technique | Spectral Marker | Interpretation |
---|---|---|
IR | 2970–2860 cm⁻¹ | C-H stretch (tert-butyl, methyl) |
1695 cm⁻¹ | C=O stretch (carbamate) | |
1520 cm⁻¹ | N-H bend (secondary amine) | |
MS (EI) | 215.17 [M+H]⁺ | Molecular ion (C₁₁H₂₂N₂O₂⁺) |
159.13 [M+H−C₄H₈]⁺ | Loss of isobutylene | |
115.10 [C₆H₁₁N₂]⁺ | Diazepane ring fragment |
Collision-induced dissociation (CID) of the sodium adduct ([M+Na]⁺, m/z 237.15) produces m/z 181.10 ([M+Na−C₄H₈]⁺), corroborating Boc fragmentation [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: